molecular formula C11H11NO4 B182856 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid CAS No. 37902-60-6

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Cat. No.: B182856
CAS No.: 37902-60-6
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-VOTSOKGWSA-N
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Preparation Methods

The synthesis of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid typically involves the condensation of 4-methoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214072
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-20-4, 37902-60-6
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC61570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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